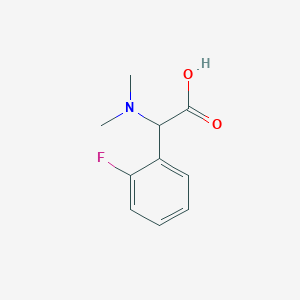

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid

Descripción general

Descripción

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid is a chemical compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 . It is represented by the SMILES notation C1=CC=C(C(=C1)C(C(=O)O)N)F .

Synthesis Analysis

The synthesis method of this compound was originally reported by Novartis in 2007 . A modified process was illustrated later, which involved the substitution of the protection group of trityl to 2-(1H-imidazol-4-yl) acetic acid via pyridine, followed by the reduction of acid to alcohol to furnish the product .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation C1=CC=C(C(=C1)C(C(=O)O)N)F .Aplicaciones Científicas De Investigación

Catalysis and Reaction Mechanisms Research on compounds related to 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid has highlighted their role in catalysis. For instance, N-(2-dimethylaminoethyl)acetohydroxamic acid, which shares structural similarities, has been synthesized and found to catalyze the hydrolysis of p-nitrophenyl acetate more effectively than acetohydroxamic acid. The dimethylamino group facilitates this by intramolecular general base catalysis, enhancing the reaction by labilizing the intermediate (Gruhn & Bender, 1975).

Fluorescence and Imaging Fluorographic techniques have been optimized using acetic acid as a solvent for 2,5-diphenyloxazole (PPO), which, like 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid, possesses a fluorophore component. This method, compared with other fluorographic procedures, offers technical advantages such as no need for pre-fixing proteins in gels and compatibility with both agarose and acrylamide gels. It presents a simple, sensitive, and efficient alternative for radioactivity detection (Skinner & Griswold, 1983).

Biophysical Studies The 6-acetyl-2-(dimethylamino)naphthalene (ACDAN) fluorophore, closely related to the structure of interest, has been employed to study dipolar relaxation in cells, tissues, and biomimetic systems. ACDAN's hydrophilic nature allows it to partition into aqueous environments, enabling the mapping of spatial and temporal water dipolar relaxation within the cytosolic and intra-organelle environments. This approach provides valuable insights into the intracellular environment (Otaiza-González et al., 2022).

Receptor-Analyte Binding Interactions A multi-component system incorporating a dimethylamino group has been developed to investigate receptor–analyte binding interactions. This system, in the presence of various metal ions and anions, demonstrates selective signaling behavior, particularly with fluoride ions, showcasing the potential of such compounds in developing selective sensors and understanding binding interactions (Bhoi et al., 2015).

Metal Recognition and Sensing Diamine-salicylaldehyde (DS) derivatives containing dimethylamino groups have been explored for their ability to chelate metal ions, such as Zn+2, in both organic and semi-aqueous solutions. This research highlights the potential of compounds like 2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid in the development of fluoroionophores for metal sensing and recognition, offering a foundation for designing sensitive and selective metal ion sensors (Hong et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

2-(dimethylamino)-2-(2-fluorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11/h3-6,9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWUTEGWHABTTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258995 | |

| Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)-2-(2-fluorophenyl)acetic acid | |

CAS RN |

1007878-86-5 | |

| Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007878-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(Dimethylamino)-2-fluorobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)

![Methyl 3-[(3,5-dimethylanilino)sulfonyl]propanoate](/img/structure/B3071074.png)

![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)

-Methanone](/img/structure/B3071081.png)